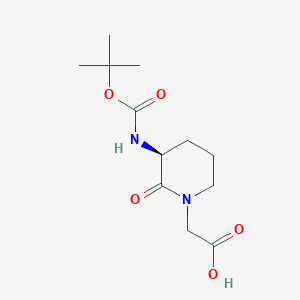
8-Oxo-8-phenyloctanenitrile
Übersicht
Beschreibung
8-Oxo-8-phenyloctanenitrile is a chemical compound with the molecular formula C14H17NO . It has a molar mass of 215.3 .
Synthesis Analysis
The synthesis of 8-Oxo-8-phenyloctanenitrile has been reported in the literature . One synthetic route involves the reaction of 1,8-Octanedinitrile with Phenylboronic acid .Molecular Structure Analysis
The molecular structure of 8-Oxo-8-phenyloctanenitrile consists of a phenyl group attached to an octanenitrile chain with an oxo group . The InChIKey for this compound is NLBDLAIZVVDXAK-UHFFFAOYAJ .Physical And Chemical Properties Analysis
8-Oxo-8-phenyloctanenitrile has a predicted density of 1.008±0.06 g/cm3 and a predicted boiling point of 384.8±25.0 °C .Wissenschaftliche Forschungsanwendungen
Oxidation of Cellular DNA
Research demonstrates that 8-oxo-7,8-dihydro-2′-deoxyguanosine, a related compound, plays a significant role in the oxidation of cellular DNA. This oxidation process is crucial for understanding cellular responses to oxidative stress and damage. The formation of this compound within cells directly affects DNA integrity, highlighting its importance in genetic studies and potential therapeutic applications (Ravanat et al., 2000).
Biomarker for Oxidative Stress in Marine Organisms
8-Oxo-dG, another closely related compound, serves as a biomarker for oxidative stress in marine organisms. It indicates the extent of oxidative DNA damage in organisms exposed to environmental pollutants and stressors. This application is vital for ecological and environmental studies, providing insights into the impact of pollutants and the health of marine ecosystems (Machella et al., 2004).
DNA Synthesis and Mutagenesis
The hydrolysis of 8-oxo-dGTP, related to 8-Oxo-8-phenyloctanenitrile, is crucial in preventing the misincorporation of 8-oxoguanine into DNA. This process is essential for maintaining the integrity of genetic information and preventing mutations. Understanding this mechanism is key in genetic research, especially in studies related to mutagenesis and DNA repair mechanisms (Sakumi et al., 1993).
Biomedical Properties and Therapeutic Potential
Recent studies highlight the active role of free 8-oxo-G and molecules containing it in intracellular signaling. These findings suggest potential therapeutic applications in treating diseases associated with inflammation and oxidative stress, indicating a significant avenue for pharmaceutical research (Chernikov et al., 2017).
Selective Detection in DNA
The development of adenosine-1,3-diazaphenoxazine derivatives for selective recognition of 8-oxo-dG in DNA opens new possibilities in genomic research. This technique allows for the direct detection of oxidative damage in DNA, which is crucial for understanding genetic stability and the effects of environmental factors on DNA integrity (Taniguchi et al., 2011).
Oxidative Stress Marker in Vivo and In Vitro
The use of 8-oxo-dG as a sensitive parameter for oxidative stress both in vivo and in vitro is significant for biomedical research. It allows for the measurement and understanding of oxidative stress levels in different biological systems, contributing to studies in cellular biology and disease mechanisms (Haghdoost et al., 2005).
Zukünftige Richtungen
Research into the role of 8-oxoguanine, a related compound, in tumorigenesis and cancer therapy suggests that targeting 8-oxoG repair systems with inhibitors could be a promising avenue for tumor therapy . Additionally, the accumulation of 8-oxoG in telomeres has been suggested to function as sentinels of oxidative stress in plants . These findings could potentially guide future research directions for 8-Oxo-8-phenyloctanenitrile.
Eigenschaften
IUPAC Name |
8-oxo-8-phenyloctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c15-12-8-3-1-2-7-11-14(16)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBDLAIZVVDXAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448081 | |
| Record name | 8-oxo-8-phenyloctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxo-8-phenyloctanenitrile | |
CAS RN |
39755-15-2 | |
| Record name | 8-oxo-8-phenyloctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-bi-2-napthalene]-2,2'-diol](/img/structure/B1311272.png)
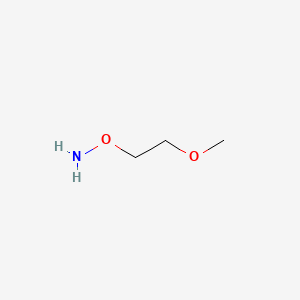
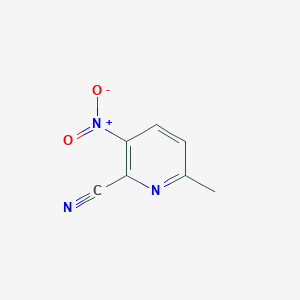
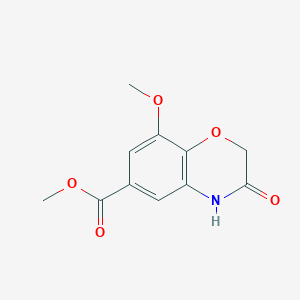
![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)
![3-Iodoimidazo[1,2-a]pyridine](/img/structure/B1311280.png)
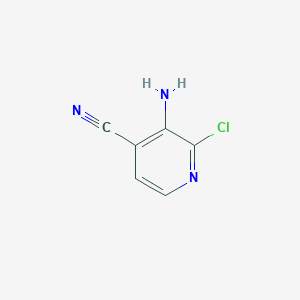
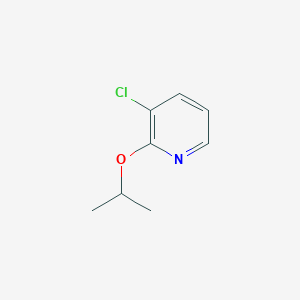
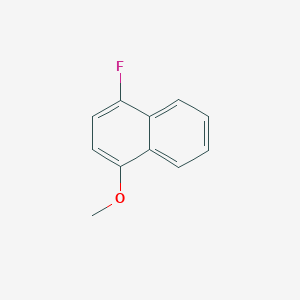
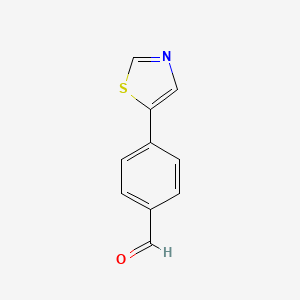
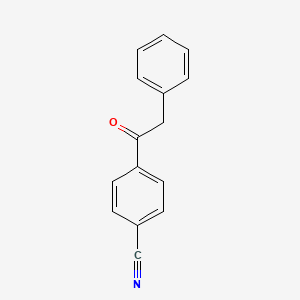
![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
